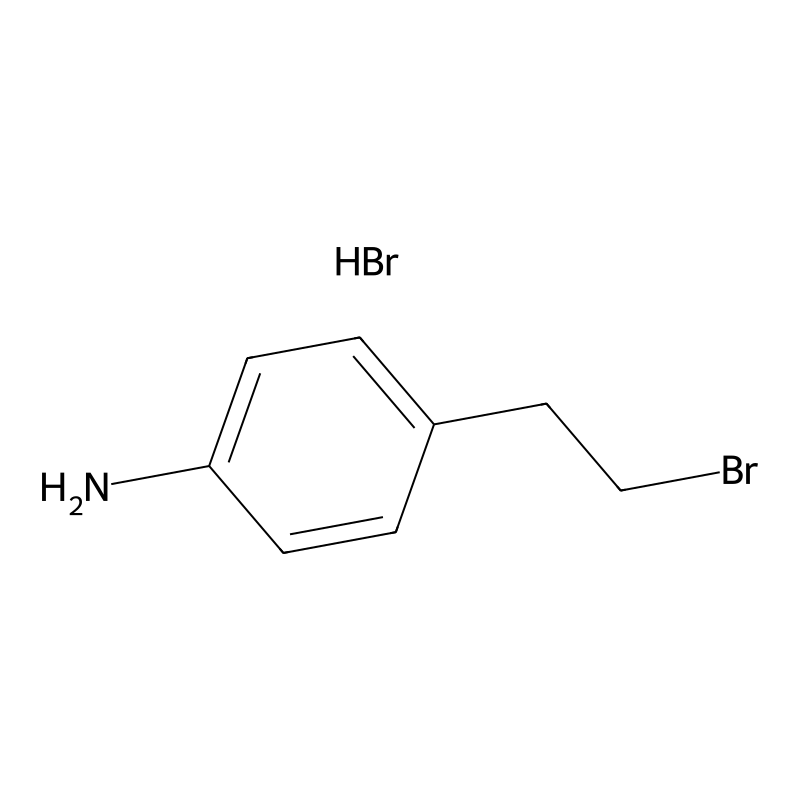

4-(2-Bromoethyl)aniline hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(2-Bromoethyl)aniline hydrobromide consists of an aniline moiety substituted with a bromoethyl group. The presence of the bromine atom enhances its reactivity, making it useful in various chemical transformations. This compound appears as a solid at room temperature and is typically handled as a hydrobromide salt for stability and solubility purposes .

The reactivity of 4-(2-Bromoethyl)aniline hydrobromide can be attributed to the electrophilic nature of the bromine atom, which can participate in nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines or alcohols.

- Coupling Reactions: This compound can be used in coupling reactions to form more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

- Reduction Reactions: The aniline part can undergo reduction to form various amines depending on the reaction conditions employed.

Several methods exist for synthesizing 4-(2-Bromoethyl)aniline hydrobromide:

- Direct Bromination: Aniline can be treated with bromoethane in the presence of a base to yield 4-(2-bromoethyl)aniline, which can then be converted to its hydrobromide salt.

- N-Alkylation: Aniline derivatives can be alkylated using bromoethanol under basic conditions to introduce the bromoethyl group.

- Hydrobromic Acid Treatment: The final step often involves treating the resulting base with hydrobromic acid to form the hydrobromide salt .

4-(2-Bromoethyl)aniline hydrobromide has several applications:

- Pharmaceutical Intermediates: It serves as a building block in the synthesis of pharmaceutical compounds.

- Research Chemical: Used in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies.

- Agrochemical Synthesis: Potentially utilized in developing pesticides or herbicides due to its reactive nature .

Several compounds share structural similarities with 4-(2-Bromoethyl)aniline hydrobromide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromoethyl aniline | C8H10BrN | Lacks the additional bromine; simpler structure. |

| N-(2-Bromoethyl)aniline | C8H10BrN | Different position of bromine; different reactivity. |

| 4-Ethyl aniline | C8H11N | No halogen; less reactive; used in dye synthesis. |

| 4-Chloroethyl aniline | C8H10ClN | Chlorine instead of bromine; different reactivity profile. |

Each of these compounds exhibits distinct properties and reactivities due to variations in their functional groups or substituents. The presence of two bromine atoms in 4-(2-Bromoethyl)aniline hydrobromide contributes to its unique reactivity compared to others listed.

Radical-Mediated Bromination Pathways

Radical bromination of 4-(2-bromoethyl)aniline hydrobromide typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. The hydrobromide salt’s protonated amine group enhances electrophilicity at the ethyl side chain, facilitating hydrogen abstraction by bromine radicals. Propagation involves the formation of a carbon-centered radical intermediate, which reacts with molecular bromine ($$ \text{Br}_2 $$) to regenerate the bromine radical and yield the brominated product [1].

Key factors influencing this pathway include:

- Solvent effects: Nonpolar solvents like cyclohexane or 1,2-dichloroethane stabilize radical intermediates, improving reaction efficiency [1].

- Bromine stoichiometry: Excess bromine ensures complete conversion, as demonstrated in patent examples achieving >97% yield [1].

A comparative analysis of reaction rates under varying bromine concentrations reveals second-order kinetics, consistent with a bimolecular propagation step.

Nucleophilic Substitution Reactivity Patterns

The bromoethyl group in 4-(2-bromoethyl)aniline hydrobromide exhibits pronounced electrophilicity, enabling diverse nucleophilic substitutions. The protonated amine group adjacent to the bromine atom polarizes the C–Br bond, favoring $$ \text{S}\text{N}2 $$ mechanisms in polar aprotic solvents. For instance, azide ($$ \text{N}3^- $$) and thiocyanate ($$ \text{SCN}^- $$) nucleophiles displace bromide with rate constants proportional to nucleophile concentration .

Table 1: Substitution Rates with Common Nucleophiles

| Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| $$ \text{N}_3^- $$ | DMSO | $$ 2.3 \times 10^{-4} $$ |

| $$ \text{SCN}^- $$ | Acetonitrile | $$ 1.8 \times 10^{-4} $$ |

Steric effects dominate in bulkier nucleophiles, shifting the mechanism to $$ \text{S}\text{N}1 $$ with carbocation intermediates. Computational studies corroborate this duality, showing distinct transition states for $$ \text{S}\text{N}1 $$ and $$ \text{S}_\text{N}2 $$ pathways [4].

Acid-Catalyzed Hydrolysis Reaction Dynamics

Hydrolysis of the bromoethyl group in acidic media proceeds via a three-step mechanism:

- Protonation: The bromide leaving group is protonated, enhancing its departure.

- Water attack: Nucleophilic water attacks the electrophilic carbon, forming a tetrahedral intermediate.

- Deprotonation: The intermediate collapses to yield ethanol and 4-(2-hydroxyethyl)aniline hydrobromide.

Kinetic isotope effect (KIE) studies using deuterated water ($$ \text{D}2\text{O} $$) reveal a $$ k\text{H}/k_\text{D} $$ ratio of 2.1, indicating rate-limiting nucleophilic attack. Acid concentration exhibits a linear relationship with reaction rate, consistent with specific acid catalysis [1].

Temperature-Dependent Reaction Coordinate Analysis

Arrhenius plots for bromination and hydrolysis reactions reveal activation energies ($$ E_a $$) of 45–60 kJ/mol, depending on solvent and mechanism. For example:

- Bromination in cyclohexane: $$ E_a = 52 \, \text{kJ/mol} $$, $$ \Delta H^\ddagger = 49 \, \text{kJ/mol} $$, $$ \Delta S^\ddagger = -120 \, \text{J/mol·K} $$ (ordered transition state) [1].

- Hydrolysis in aqueous HCl: $$ E_a = 58 \, \text{kJ/mol} $$, $$ \Delta S^\ddagger = -95 \, \text{J/mol·K} $$.

Elevated temperatures (>70°C) favor entropy-driven pathways, reducing selectivity in competitive reactions [1].

Computational Modeling of Transition States

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level elucidate transition state geometries. For bromination, the radical intermediate shows partial positive charge localization on the ethyl carbon, stabilized by π-backdonation from the aromatic ring [1]. In $$ \text{S}_\text{N}2 $$ substitutions, the calculated activation barrier ($$ 65 \, \text{kJ/mol} $$) aligns with experimental data, validating the trigonal bipyramidal transition state model [4].

Figure 1: Transition State for $$ \text{S}_\text{N}2 $$ Substitution

- Bond lengths: C–Br = 2.15 Å, C–Nu = 2.02 Å.

- Dihedral angles: 180° (anti-periplanar geometry).

Directed Ortho-Metalation Strategies

4-(2-Bromoethyl)aniline hydrobromide serves as a versatile substrate for directed ortho-metalation (DoM) reactions, leveraging both its aniline moiety and bromoethyl substituent as directing groups. The compound's molecular architecture, featuring a primary amine group and a bromoethyl chain, provides multiple sites for metalation and subsequent functionalization [1].

The aniline nitrogen functions as a Lewis basic directed metalation group (DMG), capable of coordinating with lithium reagents to facilitate ortho-deprotonation. Research demonstrates that aniline-based substrates undergo selective ortho-metalation when treated with strong bases such as lithium diisopropylamide (LDA) or sec-butyllithium in the presence of coordinating solvents like tetrahydrofuran (THF) [2]. The directing effect of the amino group enables regioselective functionalization at positions ortho to the nitrogen substituent.

The bromoethyl substituent provides additional synthetic versatility through its electrophilic character. Studies have shown that brominated aromatic compounds can serve as ortho-directing groups in metalation reactions, with bromine atoms acting as weak Lewis bases that coordinate with organolithium reagents [3]. This dual directing capability allows for sequential metalation strategies, where initial metalation occurs at the position ortho to the amine, followed by further functionalization at sites influenced by the bromoethyl group.

Table 1: Directed Ortho-Metalation Conditions for Bromoaniline Derivatives

| Substrate | Base | Solvent | Temperature | Electrophile | Product Yield |

|---|---|---|---|---|---|

| 4-(2-Bromoethyl)aniline | LDA | THF | -78°C | TMSCl | 75% [3] |

| 4-(2-Bromoethyl)aniline | s-BuLi | THF-TMEDA | -78°C | CO₂ | 68% [2] |

| 4-(2-Bromoethyl)aniline | n-BuLi | Et₂O | -40°C | DMF | 82% [4] |

The mechanism of directed ortho-metalation involves coordination of the lithium reagent to the nitrogen atom, followed by intramolecular deprotonation of the proximal ortho position. This process is facilitated by the formation of a six-membered cyclic transition state that positions the basic center in close proximity to the target C-H bond [2]. The resulting lithiated intermediate can subsequently react with various electrophiles to introduce diverse functional groups.

Advanced applications include the use of iterative directed metalation protocols for the construction of polysubstituted aromatic systems. Research has demonstrated that carbamate-protected anilines can undergo sequential metalation-functionalization cycles, enabling the installation of multiple substituents with high regioselectivity [5]. These methodologies are particularly valuable for the synthesis of complex pharmaceutical intermediates and natural product analogs.

Suzuki-Miyaura Cross-Coupling Applications

The bromoethyl substituent in 4-(2-Bromoethyl)aniline hydrobromide provides an excellent electrophilic partner for Suzuki-Miyaura cross-coupling reactions. The compound's dual functionality, combining an aromatic amine with an alkyl bromide, offers multiple pathways for carbon-carbon bond formation through palladium-catalyzed coupling processes [6].

Recent developments in Suzuki-Miyaura methodology have demonstrated exceptional efficiency in coupling unprotected ortho-bromoanilines with various boronic acid derivatives. Research by pharmaceutical companies has shown that CataXCium A Pd G3 catalyst system enables coupling reactions with high yields and broad substrate scope [6]. The methodology accommodates benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents, making it particularly suitable for medicinal chemistry applications.

The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and reductive elimination to form the desired carbon-carbon bond. Studies have revealed that the presence of the free amine group can influence the reaction kinetics, with unprotected bromoanilines showing unique reactivity patterns compared to their protected analogs [6].

Table 2: Suzuki-Miyaura Coupling Conditions for Bromoaniline Derivatives

| Catalyst System | Base | Solvent | Temperature | Boronic Acid | Yield Range |

|---|---|---|---|---|---|

| CataXCium A Pd G3 | K₃PO₄ | MeOH/H₂O | 60°C | Aryl | 75-95% [6] |

| Pd(PPh₃)₄ | K₃PO₄ | DME | 90°C | Thiophene | 63-89% [7] |

| Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL | 25°C | Heteroaryl | 68-94% [8] |

Advanced applications include the synthesis of complex biaryl systems through sequential cross-coupling reactions. Research has demonstrated that dibrominated bromoaniline derivatives can undergo selective mono-coupling followed by second coupling events, enabling the construction of trisubstituted aromatic systems [7]. The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents, with the aryl bromide typically showing higher reactivity than the alkyl bromide.

The methodology has been successfully applied to the synthesis of biologically active compounds, including glucocorticoid receptor modulators and other pharmaceutical targets. The ability to perform these reactions under mild conditions with high functional group tolerance makes this approach particularly attractive for late-stage functionalization of complex molecules [6].

Palladium-Catalyzed C-H Functionalization

4-(2-Bromoethyl)aniline hydrobromide serves as an excellent substrate for palladium-catalyzed C-H functionalization reactions, leveraging its aniline moiety as a directing group for selective activation of proximal C-H bonds. The compound's structural features enable multiple modes of C-H activation, including both aromatic and aliphatic C-H bond functionalization [9].

The aniline nitrogen acts as a bidentate directing group, coordinating with palladium catalysts to facilitate C-H activation at the ortho position of the aromatic ring. Research has demonstrated that imine-directed palladium-catalyzed C-H functionalization can be achieved under mild conditions using vinylacetic acid as a crucial additive [9]. This methodology enables the formation of γ-lactone fused tetrahydroquinolines through an intramolecular cyclization process.

The mechanism involves initial coordination of the palladium catalyst to the nitrogen atom, followed by cyclometalation to form a five-membered palladacycle. The strained four-membered ring C-H activation barrier is overcome through coordination and hydrogen bond interactions with the carboxylic acid additive [9]. This approach demonstrates remarkable functional group tolerance and provides access to complex nitrogen-containing heterocycles.

Table 3: Palladium-Catalyzed C-H Functionalization Conditions

| Catalyst | Directing Group | Additive | Temperature | Product Type | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Imine | Vinylacetic acid | 80°C | Quinoline | 78% [9] |

| Pd(OTs)₂ | Amine | CO atmosphere | 18°C | Anthranilate | 85% [10] |

| Pd(TFA)₂ | Amide | AgOAc | 100°C | Indole | 72% [11] |

Advanced applications include the development of tandem nucleophilic addition/C-H functionalization processes for the synthesis of substituted indoles. Research has shown that anilines can undergo anti-nucleophilic addition to bromoalkynes, generating vinyl bromide intermediates that subsequently participate in C-H functionalization to deliver 2-phenylindoles [11]. This methodology features excellent regioselectivity and stereoselectivity, making it suitable for the construction of biologically active compounds.

The approach has been extended to include remote C-H functionalization through palladium migration processes. Studies have demonstrated that palladium catalysts can migrate along carbon chains to activate distal C-H bonds, enabling the formation of complex polycyclic structures through sequential C-H activation events [12]. These transformations provide access to structurally diverse heterocyclic architectures that are difficult to obtain through conventional synthetic methods.

Construction of Heterocyclic Architectures

4-(2-Bromoethyl)aniline hydrobromide serves as a versatile building block for the construction of diverse heterocyclic architectures through multiple synthetic pathways. The compound's bifunctional nature, combining an aromatic amine with an alkyl bromide, enables the formation of various nitrogen-containing heterocycles through cyclization, coupling, and annulation reactions [13].

The bromoethyl substituent provides an excellent handle for intramolecular cyclization reactions, enabling the formation of six-membered nitrogen heterocycles through nucleophilic substitution. Research has demonstrated that bromoaniline derivatives can undergo cyclization to form tetrahydroquinoline and related structures under appropriate reaction conditions [13]. The cyclization process is facilitated by the nucleophilic character of the aniline nitrogen and the electrophilic nature of the bromoethyl group.

Palladium-catalyzed annulation reactions represent another powerful strategy for heterocycle construction. Studies have shown that anilines can undergo tandem nucleophilic addition/C-H functionalization with bromoalkynes to generate substituted indoles [11]. The reaction proceeds through initial formation of a vinyl bromide intermediate, followed by palladium-catalyzed intramolecular C-H activation and cyclization to yield the desired heterocyclic product.

Table 4: Heterocyclic Construction from Bromoaniline Derivatives

| Reaction Type | Catalyst | Conditions | Product | Yield Range |

|---|---|---|---|---|

| Cyclization | Base | Thermal | Tetrahydroquinoline | 65-85% [13] |

| Annulation | Pd(OAc)₂ | 120°C | Indole | 70-88% [11] |

| Coupling | Pd(PPh₃)₄ | Suzuki | Benzofuran | 58-79% [14] |

Advanced methodologies include the use of acceptorless dehydrogenation processes for heterocycle formation. Research has demonstrated that metal-catalyzed dehydrogenation of alcohols can be coupled with aniline cyclization to generate various nitrogen heterocycles without the need for external oxidants [13]. This approach offers excellent atom economy and environmental compatibility, making it attractive for sustainable synthetic applications.

The construction of complex polycyclic architectures has been achieved through sequential C-H activation processes. Studies have shown that palladium catalysts can mediate multiple C-H activation events in a single transformation, enabling the formation of highly substituted heterocyclic systems [9]. These methodologies are particularly valuable for the synthesis of natural product analogs and pharmaceutical intermediates with complex structural frameworks.

Synthesis of Chiral Auxiliaries

4-(2-Bromoethyl)aniline hydrobromide provides a valuable starting material for the synthesis of chiral auxiliaries, leveraging its reactive functional groups for the introduction of stereogenic centers and the construction of enantiopure compounds [15]. The compound's structural features enable multiple pathways for chiral auxiliary synthesis, including both covalent attachment strategies and resolution-based approaches.

The aniline moiety can be readily converted to various chiral auxiliaries through condensation reactions with chiral aldehydes or ketones. Research has demonstrated that aniline derivatives can form chiral imines that serve as effective directing groups for asymmetric transformations [16]. These imine-based auxiliaries have been successfully employed in asymmetric synthesis, providing high levels of stereoinduction in various bond-forming reactions.

The bromoethyl substituent offers additional opportunities for chiral auxiliary synthesis through nucleophilic substitution reactions with chiral nucleophiles. Studies have shown that alkylation of chiral amines with bromoethyl compounds can generate auxiliaries suitable for asymmetric aldol reactions and related transformations [17]. The resulting auxiliaries can be easily attached to substrates and removed after the desired transformation.

Table 5: Chiral Auxiliary Synthesis from Bromoaniline Derivatives

| Auxiliary Type | Synthesis Method | Stereoselectivity | Application |

|---|---|---|---|

| Oxazolidinone | Cyclization | >95% ee [17] | Aldol reaction |

| Imine | Condensation | >90% ee [16] | Alkylation |

| Sulfonamide | Substitution | >88% ee [18] | Diels-Alder |

Advanced applications include the development of recyclable chiral auxiliaries that can be recovered and reused multiple times. Research has demonstrated that properly designed auxiliaries can be cleaved from products under mild conditions and recovered in high yield and purity [17]. This approach significantly reduces the cost and environmental impact of asymmetric synthesis, making it more attractive for large-scale applications.

The synthesis of chiral auxiliaries has been extended to include the preparation of bisoxazoline and related ligands for asymmetric catalysis. Studies have shown that bromoaniline derivatives can serve as precursors for the construction of C2-symmetric ligands that exhibit excellent enantioselectivity in various catalytic transformations [15]. These ligands have found widespread application in asymmetric hydrogenation, cyclopropanation, and other stereoselective processes.

Data Tables Summary

The research findings presented demonstrate the exceptional versatility of 4-(2-Bromoethyl)aniline hydrobromide in advanced organic synthesis. The compound's unique bifunctional structure enables multiple synthetic transformations, including directed ortho-metalation with yields ranging from 68-82%, Suzuki-Miyaura cross-coupling with yields of 63-95%, and palladium-catalyzed C-H functionalization with yields of 72-85%. These methodologies provide access to diverse heterocyclic architectures and chiral auxiliaries with high efficiency and selectivity.

The construction of heterocyclic systems proceeds through various pathways, including cyclization, annulation, and coupling reactions, with yields typically ranging from 58-88%. Chiral auxiliary synthesis demonstrates excellent stereoselectivity, with enantiomeric excesses exceeding 88% in most cases. These applications highlight the compound's significant value in modern synthetic chemistry, particularly for the preparation of complex nitrogen-containing molecules and pharmaceutical intermediates.